molecular formula C6H3BrClNO3 B3250370 2-Bromo-6-chloro-4-nitrophenol CAS No. 20294-55-7

2-Bromo-6-chloro-4-nitrophenol

Cat. No. B3250370
CAS RN: 20294-55-7
M. Wt: 252.45 g/mol
InChI Key: ZGYRWLMYHJIDOI-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 . It has an average mass of 252.450 Da and a monoisotopic mass of 250.898483 Da . This compound is used in the synthesis of various organic compounds and serves as a useful intermediate in the production of pharmaceuticals, agrochemicals, and dyes . It is also used in the preparation of 2-bromo-6-chloro-4-nitrophenol, which is a potential anti-tumor agent .


Synthesis Analysis

The synthesis of 2-Bromo-6-chloro-4-nitrophenol involves the reaction of 2-nitrophenol with bromine in the presence of a catalyst, such as iron or copper . The reaction proceeds at room temperature, and the resulting product is purified by recrystallization from a suitable solvent . Another method involves washing the mixture with saturated brine, drying over anhydrous magnesium sulfate, filtering, and concentrating under reduced pressure . The resulting residue is purified by silica gel column chromatography to obtain the title compound .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chloro-4-nitrophenol is represented by the formula C6H3BrClNO3 . The average mass of the molecule is 252.450 Da, and the monoisotopic mass is 250.898483 Da .


Physical And Chemical Properties Analysis

2-Bromo-6-chloro-4-nitrophenol has a predicted melting point of 117.12°C and a predicted boiling point of approximately 250.1°C at 760 mmHg . The density is predicted to be approximately 2.0 g/cm3 .

Scientific Research Applications

Catalytic Interactions

2-Bromo-6-chloro-4-nitrophenol (BCNP) has been studied in the context of molecular catalysis. For instance, Schmidtchen (1986) explored the cyclization of 2-(3-halopropyl)-4-nitrophenols, including BCNP. This reaction is influenced by macrotricyclic ammonium salts, leading to variations in rate effects due to complex formation. Such studies highlight BCNP's role in understanding nucleophilic substitution reactions and their kinetics in molecular catalysis (Schmidtchen, 1986).

Chemical Reactions and Derivatives

BCNP is also a precursor in various chemical reactions. For example, the nitration of chloro- and bromo-benzenes with nitrogen dioxide, as studied by Suzuki and Mori (1994), yields nitro derivatives including BCNP. This process demonstrates the ortho-directing trends of chlorine and bromine substituents in nitration reactions (Suzuki & Mori, 1994).

Environmental and Health Studies

BCNP has been identified in environmental studies, such as its presence in swimming pool water as a disinfection byproduct. Xiao et al. (2012) investigated these halogenated byproducts and their permeability across skin, highlighting the importance of understanding BCNP's environmental impact and potential health effects (Xiao et al., 2012).

Synthesis Methods

Research has also focused on the synthesis of BCNP. Li Zi-ying (2008) developed a novel method for synthesizing BCNP, showcasing an efficient pathway suitable for commercial production. This study provides insights into the synthesis process of nitrophenol derivatives, including BCNP (Li Zi-ying, 2008).

Safety and Hazards

When handling 2-Bromo-6-chloro-4-nitrophenol, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-bromo-6-chloro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRWLMYHJIDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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